
Myrtillin
Overview
Description
Myrtillin, also known as delphinidin 3-O-glucoside, is an anthocyanin, a type of flavonoid pigment found in various plants. It is responsible for the red, purple, and blue colors in many fruits and flowers. This compound is most abundantly found in black beans, blackcurrant, blueberry, huckleberry, bilberry leaves, and various myrtles . It is also present in yeast and oatmeal .
Preparation Methods
Synthetic Routes and Reaction Conditions
Myrtillin can be synthesized through the enzymatic acylation of blackcurrant anthocyanins. This process involves the use of enzymes to transfer acyl groups to the anthocyanin molecules, enhancing their stability and lipophilic properties . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound involves extraction from natural sources such as blackcurrant and blueberry. The extraction process includes steps like maceration, filtration, and purification using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for qualitative and quantitative analysis .
Chemical Reactions Analysis
Types of Reactions
Myrtillin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with ellagitannins during red wine maturation, leading to the formation of new pigments .
Common Reagents and Conditions
Common reagents used in this compound reactions include p-coumaroyl-CoA, which reacts with this compound in the presence of the enzyme anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase . The reaction conditions often involve moderately acidic pH values (4 < pH < 6) to facilitate the formation of different pigment forms .
Major Products
The major products formed from this compound reactions include delphinidin 3-(6-p-coumaroyl)glucoside and various hybrid pigments formed during wine aging .
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of myrtillin, particularly in relation to prion diseases and other neurodegenerative conditions.
- Anti-Prion Activity : this compound has demonstrated significant anti-prion effects. In a study involving murine neuroblastoma cells, this compound treatment led to a reduction in pathogenic prion protein aggregates and inhibited the formation of new aggregates. Specifically, this compound was shown to reduce reactive oxygen species (ROS) levels and activate the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress .
- Case Study : In experiments with N2a22L cells, this compound not only reduced PrP^Sc accumulation but also completely inhibited the formation of PrP^Sc fibrils at concentrations as low as 2.5 µM . This suggests potential therapeutic roles for this compound in managing prion diseases like Creutzfeldt–Jakob disease.
Antioxidant Properties
This compound exhibits strong antioxidant capabilities, which are beneficial for various health applications:
- Mechanism of Action : By reducing oxidative stress markers, this compound can protect cells from damage caused by free radicals. This property is particularly relevant in aging and degenerative diseases .
- Research Findings : Studies have indicated that this compound can prolong lifespan and enhance stress tolerance in model organisms like Caenorhabditis elegans, suggesting its potential as a dietary supplement for promoting longevity .
Eye Health
This compound has been studied for its effects on eye health:
- Visual Function Improvement : Research indicates that this compound may enhance night vision and microcirculation within the eye, potentially benefiting conditions like diabetic retinopathy .
- Clinical Implications : These properties make this compound a candidate for nutraceutical formulations aimed at improving ocular health.
Food Industry Applications
This compound's vibrant color and antioxidant properties make it valuable in the food industry:
- Natural Colorant : As a natural pigment, this compound can be used in food products as an alternative to synthetic dyes. Its stability under various processing conditions enhances its applicability .
- Preservative Qualities : The antioxidant properties of this compound also contribute to food preservation by preventing oxidative spoilage.
Potential in Cancer Therapy
Emerging research suggests that this compound may play a role in cancer prevention and therapy:
- Mechanistic Insights : this compound's ability to modulate cellular signaling pathways involved in apoptosis and cell proliferation is being investigated as a potential strategy for cancer treatment .
- Case Studies : Preliminary studies have indicated that dietary intake of anthocyanins like this compound may correlate with reduced cancer risk, although further research is needed to establish definitive links.
Hepatoprotective Effects
This compound has shown promise in protecting liver health:
- Research Evidence : In vitro studies have indicated that this compound can mitigate liver cell damage induced by toxic substances, suggesting its potential use as a hepatoprotective agent .
Summary Table of this compound Applications
Mechanism of Action
Myrtillin exerts its effects through various molecular targets and pathways. It binds to estrogen receptors, exhibiting phytoestrogen activity . It also inhibits the epidermal growth factor receptor (EGFR) with an IC50 of 2.37 µM . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Myrtillin is similar to other anthocyanins such as cyanidin and pelargonidin. it is unique due to its specific glycosylation pattern, which affects its color properties and stability . Other similar compounds include delphinidin and chrysanthemin, which also contribute to the pigmentation in plants .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and biological activities make it a valuable subject of study in scientific research and industrial applications.
Biological Activity
Myrtillin, a natural anthocyanin glycoside derived from the bilberry (Vaccinium myrtillus), has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, diabetes management, and antioxidant properties. This article explores the various biological activities of this compound, supported by case studies and detailed research findings.
This compound is characterized by its unique structure as a C-glucoside of the anthocyanin delphinidin. It exhibits a vibrant blue to purple color, which is indicative of its role as a pigment in plants. The compound can undergo hydrolysis and oxidation, affecting its stability and biological activity under different environmental conditions.
1. Neuroprotective Effects
Recent studies have highlighted this compound's potential as a neuroprotective agent, particularly against prion diseases. Research indicates that this compound exhibits significant anti-prion activity by reducing reactive oxygen species (ROS) levels and inhibiting the aggregation of pathogenic prion proteins (PrP^Sc) in neuronal cell lines.
- Key Findings:
- This compound reduced ROS production in N2a22L cells, demonstrating its antioxidant capabilities .
- It activated the Keap1-Nrf2 pathway, leading to the upregulation of antioxidant genes such as GCLM and HMOX1 .
- In vitro studies showed that this compound inhibited the formation of PrP^Sc fibrils in cerebrospinal fluid samples from patients with Creutzfeldt–Jakob disease (CJD) at concentrations as low as 2.5 μM .
Study | Concentration | Effect |
---|---|---|
N2a22L Cell Line | 10 μM | Reduced PrP^Sc aggregates |
CJD Patient CSF | 5 μM | Inhibition of fibril formation |
N2a22L Cell Line | 250 μM | No cytotoxicity observed |
2. Antidiabetic Properties
Historically, this compound has been used in traditional medicine for its antidiabetic effects. Clinical trials have shown that extracts from Vaccinium myrtillus can significantly lower blood glucose levels.
- Case Study:
Trial Type | Subject Count | Blood Glucose Reduction |
---|---|---|
Dog Study | 6 dogs | Up to 50% |
Human Trials | Varies | Insulin reduction in 7 of 12 patients |
3. Antioxidant Activity
The antioxidant properties of this compound are well-documented, contributing to its potential health benefits. This compound's ability to scavenge free radicals and reduce oxidative stress has implications for various chronic diseases.
Q & A
Q. Basic: What are the primary methods for quantifying Myrtillin in plant extracts, and how do their sensitivities compare?
To quantify this compound (delphinidin-3-O-glucoside) in plant matrices, high-performance liquid chromatography (HPLC) coupled with UV-Vis detection at 520 nm is widely used due to its specificity for anthocyanins . For higher sensitivity, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is preferred, offering detection limits as low as 0.1 ng/mL . Researchers should validate methods using calibration curves with this compound standards (purity ≥95%) and account for pH-dependent structural changes, as this compound’s chromophore stability varies below pH 3 .
Q. Basic: How does pH influence this compound’s stability in aqueous solutions, and what experimental controls are critical for reproducibility?
This compound’s flavylium cation structure undergoes pH-dependent degradation, with maximum stability observed at pH 1–2 . At neutral pH, it degrades into chalcone and quinoidal forms, reducing bioavailability. To ensure reproducibility:
- Use buffered solutions (e.g., citrate-phosphate buffers) adjusted to target pH values.
- Monitor degradation kinetics via spectrophotometry at 520 nm over 24–72 hours .
- Include antioxidant additives (e.g., 0.1% ascorbic acid) to mitigate oxidation artifacts .
Q. Advanced: How can researchers reconcile contradictory data on this compound’s antioxidant activity across in vitro assays (e.g., DPPH vs. ORAC)?
Discrepancies arise from assay mechanisms:
- DPPH measures hydrogen atom transfer (HAT) and is influenced by solvent polarity; this compound’s activity may be underestimated in non-aqueous media .
- ORAC evaluates peroxyl radical scavenging via electron transfer (ET), where this compound’s glycoside group enhances solubility and reactivity .
Methodological recommendations :- Standardize solvent systems (e.g., 50% ethanol/water for DPPH).
- Normalize results to Trolox equivalents and report molar extinction coefficients.
- Validate findings with cell-based assays (e.g., CAA assay) to bridge in vitro-in vivo gaps .
Q. Advanced: What experimental designs are optimal for isolating this compound’s biological effects from co-occurring anthocyanins in complex extracts?
To isolate this compound-specific effects:
Fractionation : Use preparative HPLC to separate this compound from other anthocyanins (e.g., cyanidin derivatives) .
Knockout models : Compare wild-type plant extracts with this compound-deficient mutants (e.g., CRISPR-edited lines).
Dose-response studies : Administer purified this compound (≥98% purity) at physiologically relevant concentrations (1–50 µM) in cell cultures .
Omics integration : Pair transcriptomic/proteomic profiling with this compound treatment to identify pathway-specific responses .
Q. Advanced: How can researchers address challenges in modeling this compound’s pharmacokinetics due to its rapid metabolism?
This compound’s low oral bioavailability (<2%) stems from glycosidase cleavage in the gut and phase-II metabolism. Strategies include:
- Stabilization : Co-administer with α-glucosidase inhibitors (e.g., acarbose) to preserve the glucoside moiety .
- Metabolite tracking : Use isotopically labeled this compound (e.g., ¹³C-glucose) and LC-MS/MS to quantify delphinidin and conjugates in plasma .
- Nanodelivery systems : Encapsulate this compound in chitosan nanoparticles to enhance intestinal absorption .
Q. Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structural purity?
- UV-Vis : A sharp peak at 520 nm and a shoulder at 280 nm confirm intact flavylium structure .
- NMR : ¹H-NMR (DMSO-d6) should show characteristic signals: δ 8.9 ppm (H-4), δ 6.8–7.2 ppm (B-ring protons) .
- FTIR : Look for O-H stretching (3400 cm⁻¹) and glycosidic C-O-C bonds (1070 cm⁻¹) .
Q. Advanced: What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
- Non-linear regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀ values .
- ANOVA with post hoc tests : Compare treatment groups across multiple doses (e.g., 10, 25, 50 µM) .
- Survival analysis : For in vivo toxicity studies, use Kaplan-Meier curves and log-rank tests .
Q. Advanced: How can researchers optimize synthetic routes for this compound analogues to study structure-activity relationships (SAR)?
- Glycosylation : Chemoenzymatic synthesis using UDP-glucosyltransferases (UGTs) to modify delphinidin’s 3-OH position .
- Acylation : Introduce acyl groups (e.g., acetyl, malonyl) via esterification to enhance stability .
- SAR validation : Test analogues in antioxidant (ORAC) and anti-inflammatory (NF-κB inhibition) assays .
Q. Basic: What are the critical storage conditions to prevent this compound degradation in long-term studies?
- Store lyophilized this compound at −80°C under argon to prevent oxidation .
- For solutions, use acidified solvents (pH ≤2) and avoid light exposure with amber vials .
Q. Advanced: How should researchers design controls to distinguish this compound’s direct antioxidant effects from indirect gene regulation mechanisms?
- Antioxidant controls : Co-treat with N-acetylcysteine (NAC) to block ROS scavenging .
- Gene knockout : Use siRNA targeting Nrf2 or ARE pathways to isolate transcriptional effects .
- Time-course experiments : Measure ROS levels (e.g., DCFH-DA assay) and Nrf2 nuclear translocation at sequential timepoints .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIIMLSNZOCBP-BTTVDUMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028800 | |
Record name | Mirtillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6906-38-3, 26984-07-6 | |
Record name | Delphinidin 3-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6906-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mirtillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delphinidin monoglucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirtillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELPHINIDIN 3-GLUCOSIDE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474A9U89JS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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